Potassium phosphate trihydrate

Vue d'ensemble

Description

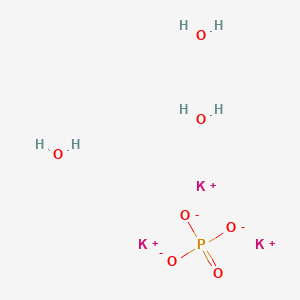

Potassium phosphate trihydrate (K₃PO₄·3H₂O) is a hydrated inorganic compound with a molecular weight of 266.31 g/mol . It appears as a white crystalline solid, highly soluble in water (up to 4 M at 20°C under controlled conditions) . Its synthesis involves neutralizing phosphoric acid (H₃PO₄) with potassium hydroxide (KOH), followed by crystallization .

Méthodes De Préparation

Chemical Background and Reaction Basis

Potassium phosphate trihydrate is typically synthesized via the neutralization reaction between phosphoric acid (H₃PO₄) and potassium hydroxide (KOH). The stoichiometric reaction is:

$$

\text{H}3\text{PO}4 + 2\text{KOH} \rightarrow \text{K}2\text{HPO}4 + 2\text{H}_2\text{O}

$$

The resulting potassium hydrogen phosphate then crystallizes as a trihydrate from the aqueous solution under controlled conditions.

Preparation Methods

Neutralization and Crystallization

The primary industrial and laboratory method involves:

Step 1: Solution Preparation

Phosphoric acid is dissolved in distilled water to form a uniform phosphate solution.Step 2: Gradual Addition of Potassium Hydroxide

Potassium hydroxide is added gradually to the phosphate solution with continuous stirring until the solution reaches a slightly alkaline pH (monitored by indicators such as phenolphthalein) or until the reaction is complete.Step 3: Heating and Stirring

The reaction mixture is heated, typically to around 80°C, and stirred for about one hour to ensure complete neutralization and reaction homogeneity.Step 4: Filtration and Purification

The solution is filtered to remove any insoluble impurities or by-products.Step 5: Controlled Cooling and Crystallization

The filtrate is cooled gradually, following a strict temperature descent schedule to promote the formation of high-purity this compound crystals.Step 6: Solid-Liquid Separation and Drying

Crystals are separated by filtration or centrifugation and then vacuum-dried at around 60–80°C to obtain the trihydrate form.

This method is supported by detailed patent disclosures and industrial protocols emphasizing the importance of controlled crystallization to minimize impurities and maximize yield.

Detailed Cooling Profile for Crystallization

A critical factor in obtaining high-purity this compound is the controlled cooling rate during crystallization. Research and patent literature specify the following cooling schedule:

| Temperature Range (°C) | Cooling Rate (°C/hour) |

|---|---|

| 80 to 65 | 8–10 |

| 65 to 55 | 5–6 |

| 55 to 35 | 3–4 |

| 35 to 20 | 6–7 |

During cooling, organic solvents such as ethanol and ethyl acetate are added at specific temperature windows (e.g., ethanol at 60–55°C and ethyl acetate below 20°C) to aid crystallization and impurity removal. The mixture is then cooled to 0°C and held overnight to complete crystallization before filtration and drying.

Industrial Scale Preparation with Vacuum Evaporation

In large-scale industrial settings, the preparation involves:

Dissolving potassium hydroxide in water under vacuum to control evaporation and prevent contamination.

Adding phosphoric acid slowly to the potassium hydroxide solution with continuous stirring to form dipotassium hydrogen phosphate solution.

Adjusting the pH to around 4.0 to favor the formation of potassium phosphate species.

Filtering the solution to remove impurities.

Further addition of phosphoric acid to convert dipotassium phosphate to potassium phosphate.

Crystallizing the product by controlled cooling and vacuum drying at about 80°C to obtain this compound crystals with purity up to 99.8%.

Purity and Quality Control

Purity : Analytical grade this compound typically exhibits ≥99% purity, confirmed by assay methods such as titration and spectroscopic analysis.

pH Range : The aqueous solution pH typically ranges from 8.5 to 9.6 for a 5% solution at 25°C, indicating the dibasic nature of the salt.

Physical Form : The product is obtained as white adhering crystals, highly soluble in water, facilitating its use in buffer preparations.

Comparative Summary of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | Phosphoric acid + potassium hydroxide | Same, with controlled feed rates |

| Reaction Temperature | ~80°C | ~80°C with vacuum control |

| Stirring Time | 1 hour | 10–20 minutes per step |

| pH Control | Monitored to neutral/slightly alkaline | Adjusted to ~4.0 during intermediate steps |

| Cooling Rate | Strictly controlled (see table above) | Controlled with temperature and solvent addition |

| Crystallization Aid | Ethanol, ethyl acetate | Similar solvents, vacuum evaporation |

| Drying Temperature | 60–80°C | 80°C under vacuum |

| Purity Achieved | ≥99% | Up to 99.8% |

| Yield | ~89% (lab scale) | High yield due to process optimization |

Research Findings and Notes

The addition of organic solvents during cooling is crucial to reduce impurity inclusion in crystals, as impurities such as chlorides, sulfates, and heavy metals have solubility profiles similar to potassium phosphate, making their removal challenging.

Vacuum evaporation during dissolution and crystallization steps helps maintain product quality by minimizing contamination and controlling solvent removal.

Strict control of crystallization temperature and rate leads to improved crystal size, purity, and reproducibility of this compound batches.

The reaction stoichiometry and pH adjustment are critical to favor trihydrate formation rather than other phosphate species.

Analyse Des Réactions Chimiques

Acid-Base Neutralization Reactions

As a tribasic phosphate salt, it reacts stoichiometrically with acids to form potassium salts and water. The reaction generalizes as:

Key characteristics :

-

Rapid proton transfer in aqueous or polar solvents.

| Acid Type | Product | Reaction Conditions |

|---|---|---|

| HCl | KCl | Room temperature, aqueous |

| H₂SO₄ | K₂SO₄ | Elevated temperature (50–80°C) |

Deprotection of BOC-Protected Amines

Potassium phosphate trihydrate facilitates Boc (tert-butoxycarbonyl) group removal under microwave irradiation:

Conditions :

Nucleophilic Aromatic Substitution (SₙAr)

It promotes diaryl ether synthesis via SₙAr in ionic liquid solvents (e.g., [Bmim]BF₄):

Key parameters :

Cross-Coupling Reactions

Acting as a mild base, it enables C–O and C–C bond formations:

Ullmann-Type Coupling

Scope :

Sonogashira Coupling

Facilitates alkyne-aryl cross-couplings:

Conditions :

Buffer-Mediated Biochemical Reactions

In phosphate buffer systems (pH 7.0–9.0), it stabilizes enzymatic activity by:

-

Chelating divalent cations (e.g., Mg²⁺, Ca²⁺).

Industrial and Environmental Reactions

Applications De Recherche Scientifique

Buffer Solutions in Biochemistry

One of the primary applications of potassium phosphate trihydrate is its role as a buffering agent in biochemical experiments. It helps maintain a stable pH environment which is crucial for enzyme activity and biochemical reactions. The compound is commonly used to prepare phosphate buffer solutions, which are essential in various laboratory procedures including:

- Chromatography : It serves as a buffer substance in high-performance liquid chromatography (HPLC), ensuring the stability of the mobile phase and enhancing the resolution of analytes .

- Cell Culture : In microbiological applications, potassium phosphate is a key component in culture media, promoting the growth of microorganisms by providing essential nutrients and maintaining pH stability .

Clinical Applications

This compound also finds significant use in clinical settings, particularly in the management of specific medical conditions:

- Hypophosphatemia Treatment : It is utilized as a dietary supplement for patients with low phosphate levels. Studies have shown that potassium phosphate can be administered orally or intravenously to correct hypophosphatemia, with dosages ranging from 250 mg to 1500 mg multiple times daily depending on the severity .

- Total Parenteral Nutrition (TPN) : The compound is included as an additive in TPN formulations to ensure adequate phosphorus intake for patients unable to consume food orally .

Fertilizers and Agriculture

In agriculture, this compound serves as a source of both potassium and phosphorus, two essential macronutrients for plant growth. Its applications include:

- Fertilizers : It is often incorporated into fertilizers to enhance soil fertility and promote healthy plant development.

- Hydroponics : The compound is used in hydroponic systems where precise nutrient control is required for optimal plant growth.

Analytical Chemistry

In analytical chemistry, this compound is employed for various analytical techniques:

- Spectrophotometry : Its properties allow it to be used as a standard in spectrophotometric analyses due to its predictable absorbance characteristics at specific wavelengths .

- Reagent Preparation : It serves as a reagent for various chemical reactions and analyses, including titrations and qualitative analyses.

Case Studies and Research Findings

A systematic review of studies involving potassium phosphate highlights its diverse applications:

- A study involving 64 patients with hypophosphatemia demonstrated effective correction of phosphate levels with oral administration of potassium phosphate .

- Research on recurrent calcium oxalate stones indicated that while potassium phosphate was beneficial for some patients, its use was not universally recommended for all cases .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Biochemistry | Buffer solutions | Essential for enzyme activity |

| Clinical | Treatment of hypophosphatemia | Administered orally or IV |

| Agriculture | Fertilizers | Source of potassium and phosphorus |

| Analytical Chemistry | Spectrophotometry | Used as a standard for absorbance measurements |

Mécanisme D'action

The primary mechanism of action of potassium phosphate trihydrate involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. In biological systems, it plays a crucial role in maintaining the acid-base balance and is involved in various metabolic processes.

Comparaison Avec Des Composés Similaires

Monopotassium Phosphate (KH₂PO₄)

- Chemical Formula : KH₂PO₄ (anhydrous).

- Solubility : Highly soluble in water (~22 g/100 mL at 20°C).

- pH Range : Acidic (4.1–4.5 in 1% solution).

- Applications :

- Fertilizers (phosphorus source).

- Food additive (acid regulator).

- Unique Features :

- Ideal for low-pH buffering systems.

- Less effective in high-pH environments compared to potassium phosphate trihydrate .

Dipotassium Phosphate (K₂HPO₄ and K₂HPO₄·3H₂O)

- Chemical Formula : K₂HPO₄ (anhydrous) or K₂HPO₄·3H₂O (trihydrate).

- Molecular Weight : 228.23 g/mol (trihydrate) .

- Solubility : Freely soluble in water (~160 g/100 mL at 20°C) .

- pH Range : 8.5–9.6 (5% solution) .

- Applications :

- Unique Features :

Tripotassium Phosphate (K₃PO₄ and K₃PO₄·3H₂O)

- Chemical Formula : K₃PO₄ (anhydrous) or K₃PO₄·3H₂O (trihydrate).

- Solubility : Higher than anhydrous form; ~4 M at 20°C (trihydrate) .

- pH Range : Strongly alkaline (pH ~12 in 1% solution).

- Applications :

- Industrial detergents and water softeners.

- Food additive (emulsifier).

- Unique Features :

Sodium-Based Phosphates (e.g., Sodium Trimetaphosphate Hexahydrate)

- Chemical Formula : Na₃P₃O₉·6H₂O.

- Applications :

- Food preservation (stabilizer).

- Detergent formulations .

- Comparison :

- Lower solubility in water compared to potassium phosphates.

- Sodium ions may interfere in biological systems, making potassium salts preferable for biochemical applications .

Comparative Data Table

Key Differentiators of this compound

Hydration Stability : The trihydrate form reduces hygroscopicity, enhancing shelf life compared to anhydrous K₃PO₄ .

Versatile Buffering : Operates effectively in neutral to mildly alkaline conditions, unlike KH₂PO₄ (acidic) or K₂HPO₄ (mildly alkaline) .

Environmental Impact : Suppresses NH₃ and HCN emissions during biomass pyrolysis, a unique advantage over other phosphates .

Activité Biologique

Potassium phosphate trihydrate, chemically represented as K₂HPO₄·3H₂O, is a compound widely utilized in biological and biochemical applications. Its biological activity is primarily attributed to its role as a buffering agent, its contribution to cellular processes, and its therapeutic applications in clinical settings. This article delves into its biological properties, applications, and relevant research findings.

- Chemical Formula : K₂HPO₄·3H₂O

- Molar Mass : 228.23 g/mol

- Solubility : Highly soluble in water, facilitating its use in various biological applications.

- pH : Typically ranges from 9.2 to 9.4 at a concentration of 50 g/L at 25°C.

Biological Roles

1. Buffering Agent

- This compound is a key component of phosphate buffer systems, which are essential for maintaining physiological pH in biological experiments. This buffering capacity is crucial in enzymatic reactions and cell culture systems where pH stability is vital for cellular function .

2. Source of Nutrients

- The compound provides both potassium (K⁺) and phosphate (PO₄³⁻) ions, which are critical for numerous cellular processes such as ATP synthesis, nucleic acid metabolism, and cellular signaling pathways .

Therapeutic Applications

1. Treatment of Hypophosphatemia

- Clinical studies have demonstrated the efficacy of this compound in treating hypophosphatemia. In a study involving 64 patients, potassium phosphate was administered orally at doses ranging from 250 mg to 1500 mg, resulting in significant improvements in serum phosphate levels .

2. Management of Calcium Oxalate Stones

- Research indicates mixed results regarding the use of potassium phosphate for preventing recurrent calcium oxalate stones. While some studies recommend its use, others suggest it may not be beneficial for all patients .

Case Studies and Research Findings

Summary of Findings

This compound exhibits significant biological activity through its buffering capabilities and role as a nutrient source. Its applications range from laboratory settings to clinical therapies for conditions such as hypophosphatemia and urinary stone management. Ongoing research continues to explore its full potential and optimize its use in various medical contexts.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of potassium phosphate trihydrate (K₃PO₄·3H₂O) for experimental design?

this compound (CAS 22763-03-7) is a white crystalline solid with a molecular weight of 266.31 g/mol . It is highly soluble in water, forming a strongly alkaline solution (pH ~9.2–9.4 at 50 g/L), but insoluble in ethanol . Its deliquescent nature necessitates storage in airtight containers under dry conditions to prevent hydration . These properties make it suitable for applications requiring pH stabilization in alkaline environments, such as biochemical assays or catalytic systems .

Q. How is this compound utilized as a buffer in biochemical research?

While phosphate buffers typically combine monobasic and dibasic salts, this compound (tribasic) is used in specialized alkaline buffer systems. For example, it maintains pH stability in enzymatic assays requiring high pH (e.g., alkaline phosphatase activity studies). Methodologically, prepare a 0.1 M solution by dissolving 26.63 g in 1 L of deionized water, adjusting pH with HCl or NaOH as needed . Ensure compatibility with other ions (e.g., Ca²⁺) to avoid precipitation .

Q. What analytical methods validate the purity of this compound for research-grade applications?

Key purity tests include:

- Chloride and sulfate limits : Ion chromatography or turbidimetric analysis to ensure ≤0.003% Cl⁻ and ≤0.01% SO₄²⁻ .

- Heavy metals : Atomic absorption spectroscopy (AAS) for Fe (≤0.002%) and As (≤0.0001%) .

- Free alkali and carbonate : Titration with standardized HCl to confirm absence of excess KOH or K₂CO₃ .

- Loss on ignition : Heating at 800°C to verify ≤13% weight loss, confirming hydration stability .

Q. What safety protocols are essential when handling this compound?

Use NIOSH-approved respirators and nitrile gloves to avoid inhalation or skin contact. Emergency eyewash stations and showers must be accessible. Store separately from strong oxidizers (e.g., peroxides) due to incompatibility risks. Hygroscopicity demands desiccated storage at room temperature .

Advanced Research Questions

Q. How does this compound synergize with CaO to enhance biomass pyrolysis and reduce NOx precursors?

In catalytic pyrolysis of camphorwood biomass, this compound (1:1 mass ratio with CaO) increases volatile product yield by 18–22% and reduces NH₃/HCN emissions by 30–40% . The mechanism involves:

- Alkali metal catalysis : K⁺ ions lower activation energy for cellulose depolymerization.

- Calcium oxide interaction : CaO adsorbs acidic intermediates, while K₃PO₄·3H₂O suppresses nitrogenous compound cracking . Experimental setup: Mix 90-mesh biomass with catalysts under N₂ at 500–700°C, monitoring via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .

Q. What methodologies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., 4 M at 20°C vs. variable literature values) arise from hydration state and pH effects. To standardize:

- Prepare saturated solutions under controlled humidity (<30% RH) and filter undissolved solids.

- Quantify K⁺ via flame photometry or inductively coupled plasma (ICP) spectroscopy .

- Report pH and temperature explicitly, as solubility decreases above pH 10 due to hydroxide precipitation .

Q. How does this compound influence electrochemical properties in nanocomposite materials?

In Zn-Cu MOF/rGO composites, K₃PO₄·3H₂O (0.1 M in acetate buffer, pH 5) enhances electron transfer kinetics, increasing oxidation peak current by 1.5× compared to unmodified electrodes. This is attributed to phosphate ions stabilizing active sites and reducing charge transfer resistance (Rct < 50 Ω·cm²) . Method: Cyclic voltammetry (CV) at 50 mV/s in 0.1 M ABS with 5 mM K₃[Fe(CN)₆] .

Q. What experimental designs optimize this compound in catalytic systems for environmental applications?

For NOx reduction in flue gas, combine K₃PO₄·3H₂O with CeO₂/TiO₂ supports (5 wt% loading). Testing in fixed-bed reactors at 300–400°C shows 85% NO conversion efficiency. Key parameters:

Propriétés

IUPAC Name |

tripotassium;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h;;;(H3,1,2,3,4);3*1H2/q3*+1;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYAGQLBFUTMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593475 | |

| Record name | Potassium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22763-03-7 | |

| Record name | Potassium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.